

ATTO 390: A Comprehensive Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962

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Introduction

ATTO 390 is a fluorescent dye belonging to the coumarin family of molecules.^{[1][2][3][4]} It is widely utilized in various life science research and drug development applications due to its advantageous spectral properties. This guide provides an in-depth overview of the core characteristics of **ATTO 390**, detailed experimental protocols for its use, and a summary of its key spectral data.

Core Spectral and Photophysical Properties

ATTO 390 is characterized by its absorption in the near-UV spectrum and emission in the blue region.^[5] Key features include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a relatively low molecular weight.^{[2][3]} These properties make it a versatile tool for fluorescence-based detection and imaging. The dye is moderately hydrophilic and can be efficiently excited by light sources such as a mercury arc lamp.^[6]

Quantitative Spectral Data Summary

The essential spectral and photophysical parameters of **ATTO 390** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	390 nm	[1][2][4]
Emission Maximum (λ_{em})	475 nm, 476 nm, 479 nm	[1][2][7][8]
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][7]
Fluorescence Quantum Yield (Φ_f)	90%	[1][7]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][7]
Stokes Shift	~85-89 nm	[2]
Correction Factor (CF260)	0.52	[7][8]
Correction Factor (CF280)	0.08	[7][8]
Molecular Weight (of carboxy derivative)	343.42 g/mol	

Experimental Protocols

ATTO 390 is commonly used for labeling biomolecules such as proteins and nucleic acids. The following sections provide detailed methodologies for these key applications, primarily utilizing the NHS ester and maleimide derivatives of the dye.

Protein Labeling with ATTO 390 NHS Ester

ATTO 390 NHS ester is a popular choice for labeling primary amines in proteins, such as the ϵ -amino groups of lysine residues.

Materials:

- **ATTO 390** NHS ester
- Protein of interest
- Bicarbonate buffer (0.1 M, pH 8.3)

- Amine-free, anhydrous DMSO or DMF
- Gel permeation chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2

Procedure:

- **Protein Preparation:** Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. [9] Ensure the protein solution is free from amine-containing substances like Tris or glycine. [9] If necessary, dialyze the protein against PBS. [9]
- **Dye Solution Preparation:** Immediately before use, dissolve the **ATTO 390** NHS ester in DMSO or DMF to a concentration of 2 mg/mL. [9]
- **Labeling Reaction:** Add a 2 to 15-fold molar excess of the reactive dye to the protein solution. [9] The optimal ratio should be determined empirically for each protein. Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring. [9]
- **Purification:** Separate the labeled protein from the unreacted dye using a gel permeation chromatography column pre-equilibrated with PBS. [9] The first colored, fluorescent band to elute will be the **ATTO 390**-labeled protein. [9]
- **Storage:** Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C with the addition of a preservative like sodium azide, or frozen in aliquots at -20°C for long-term storage. [10]

Oligonucleotide Labeling with **ATTO 390** NHS Ester

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

- Amine-modified oligonucleotide
- **ATTO 390** NHS ester
- Carbonate buffer (0.2 M, pH 8-9)

- Anhydrous DMF
- Gel filtration or reverse-phase HPLC for purification

Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.[\[9\]](#)
- Dye Solution Preparation: Prepare a 5 mg/mL solution of **ATTO 390** NHS ester in anhydrous DMF.[\[9\]](#)
- Labeling Reaction: Add approximately 30 μ L of the dye solution to 50 μ L of the oligonucleotide solution.[\[9\]](#) Incubate at room temperature for 2 hours with shaking.[\[9\]](#)
- Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.[\[9\]](#)

Protein Labeling with **ATTO 390** Maleimide

ATTO 390 maleimide is used to label free thiol (sulfhydryl) groups, such as those on cysteine residues.

Materials:

- **ATTO 390** maleimide
- Protein with free thiol groups
- Buffer (e.g., PBS, Tris, or HEPES), pH 7.0-7.5
- Anhydrous DMSO or DMF
- Reducing agent (e.g., DTT or TCEP), optional
- Gel filtration column (e.g., Sephadex G-25)

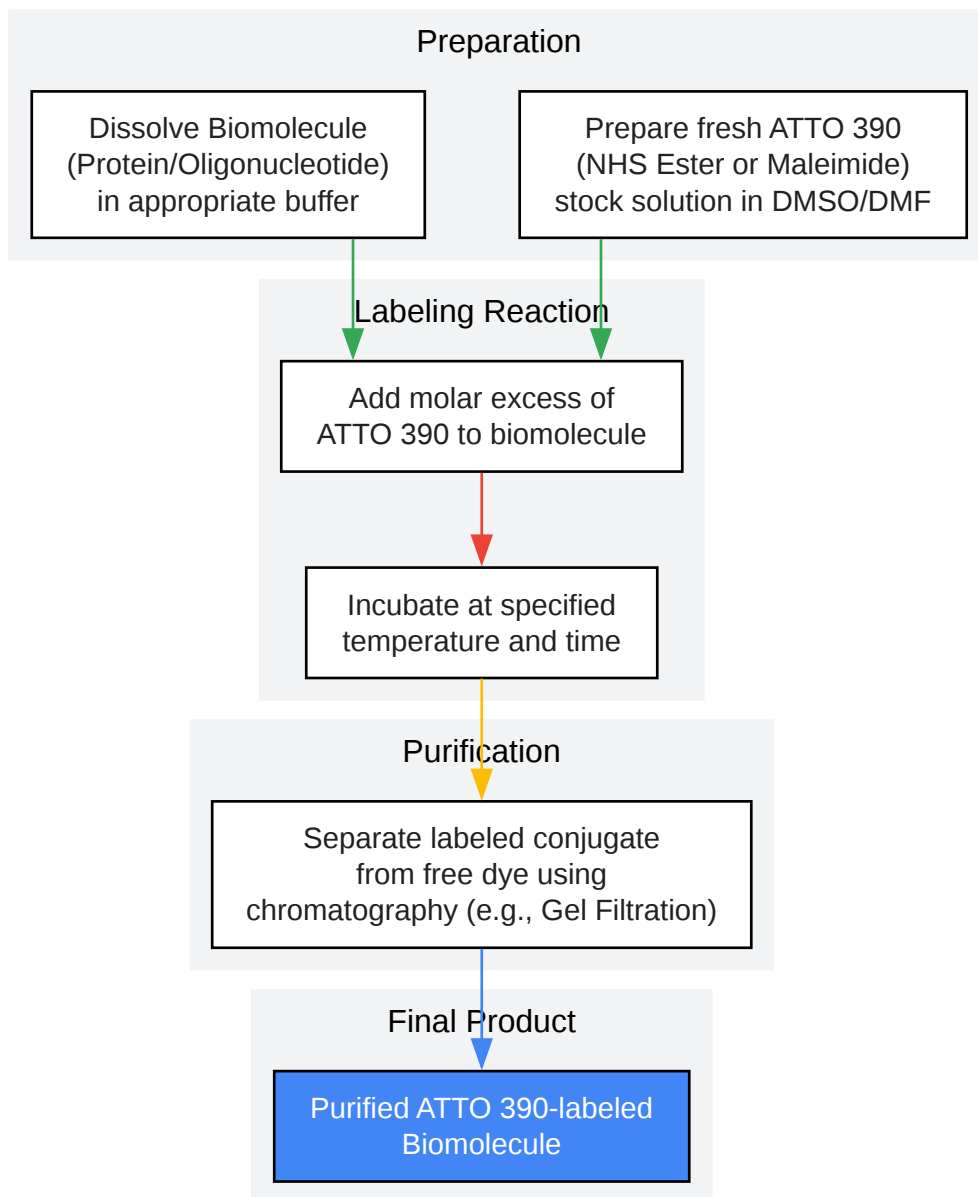
Procedure:

- **Protein Preparation:** Dissolve the protein at a concentration of 50-100 μM in a suitable buffer at pH 7.0-7.5.^[1] If the protein contains disulfide bonds that need to be labeled, they can be reduced by adding a 10-fold molar excess of a reducing agent like DTT or TCEP.^[1] If DTT is used, it must be removed by dialysis before adding the dye.^[1]
- **Dye Solution Preparation:** Prepare a 10-20 mM stock solution of **ATTO 390** maleimide in anhydrous DMSO or DMF immediately before use.^[1]
- **Labeling Reaction:** Add a 10-20 molar excess of the dye to the protein solution.^[1] Incubate for 2 hours at room temperature or overnight at 4°C.^[1]
- **Purification:** Remove unreacted dye by gel permeation chromatography as described for NHS ester labeling.
- **Storage:** Store the labeled protein under appropriate conditions, protected from light.

Visualizing the Labeling Workflow

The general workflow for labeling a biomolecule with **ATTO 390** can be visualized as a series of sequential steps.

General Biomolecule Labeling Workflow with ATTO 390

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Caption: A flowchart illustrating the key stages of a typical biomolecule conjugation experiment using **ATTO 390** reactive dyes.

Conclusion

ATTO 390 is a robust and versatile fluorescent probe with favorable spectral characteristics for a range of biological applications. Its high quantum yield and good photostability make it a reliable choice for sensitive fluorescence detection and imaging techniques. The availability of amine-reactive and thiol-reactive derivatives allows for straightforward conjugation to a wide variety of biomolecules, enabling researchers in diverse fields to effectively utilize this fluorophore in their studies. Proper adherence to established labeling and purification protocols is crucial for obtaining high-quality, specifically labeled conjugates for downstream applications.

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